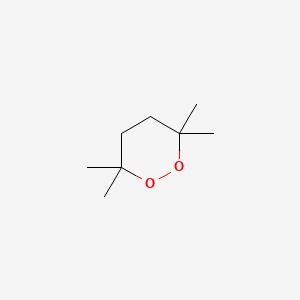

3,3,6,6-Tetramethyl-1,2-dioxane

描述

3,3,6,6-Tetramethyl-1,2-dioxane is a cyclic peroxide with the molecular formula C8H16O2 and a molecular weight of 144.2114 . This compound is known for its unique structure, which includes two oxygen atoms in a six-membered ring, making it a valuable reagent in organic synthesis, particularly in oxidation reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-Tetramethyl-1,2-dioxane typically involves the condensation of 2-hydroxy-2-methylpropanoic acid in the presence of p-toluenesulfonic acid . This reaction forms a lactide, which can be hydrolyzed to yield the desired dioxane compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity .

化学反应分析

Thermal Decomposition via Flash Vacuum Pyrolysis (FVP)

Thermal decomposition of 3,3,6,6-tetramethyl-1,2-dioxane proceeds through a radical mechanism. Under flash vacuum pyrolysis (400–600°C), the compound undergoes 1,5-hydrogen transfer from the methyl groups at C-3 or C-6 to the peroxide oxygen, leading to the formation of ketones. For example:

This pathway is favored due to steric effects imposed by the tetramethyl substitution, which stabilizes the transition state .

Key Observations:

-

Primary products : Ketones (e.g., 4-methylpentan-2-one) and aldehydes.

-

Secondary pathways : Minor decarbonylation or fragmentation products under extreme conditions.

Reaction with Iron(II) Sulfate

Treatment with iron(II) sulfate induces reductive decomposition. The reaction follows a radical chain mechanism, where Fe²⁺ facilitates electron transfer, generating oxygen-centered radicals. These radicals abstract hydrogen atoms, leading to similar products as FVP:

Conditions :

-

Room temperature in aqueous or alcoholic solvents.

Photolytic Reactions

Photolysis (UV light, 254 nm) generates radicals via homolytic cleavage of the peroxide bond. The radicals undergo 1,5-hydrogen transfer or recombination, producing stable carbonyl compounds. For instance:

Key Factors :

-

Reaction efficiency increases with longer UV exposure.

-

Solvent effects: Non-polar solvents favor radical stability and hydrogen transfer .

Comparative Reactivity with Other 1,2-Dioxanes

The tetramethyl substitution significantly alters reactivity compared to less-substituted analogs:

| Property | This compound | 3,6-Dimethyl-1,2-dioxane |

|---|---|---|

| Thermal Stability | Higher (due to steric hindrance) | Lower |

| Dominant Pathway | 1,5-Hydrogen transfer | C-O bond cleavage |

| Major Products | Ketones | Aldehydes/alkenes |

This steric effect suppresses alternative decomposition routes, making hydrogen transfer the predominant pathway .

Mechanistic Insights

The decomposition mechanism involves three stages:

-

Initiation : Homolytic cleavage of the O-O bond, generating two oxygen-centered radicals.

-

Propagation : Radicals abstract hydrogen atoms from methyl groups, forming carbon-centered radicals.

-

Termination : Radical recombination or β-scission yields stable products.

Supporting Evidence :

-

Electron paramagnetic resonance (EPR) studies confirm radical intermediates .

-

Isotopic labeling (deuterated methyl groups) validates hydrogen transfer pathways .

Synthetic Utility and Limitations

While this compound is effective in controlled oxidation reactions, its practical use is limited by:

-

Thermal instability : Requires low-temperature conditions.

-

Competing decomposition : Limits yield in complex syntheses.

科学研究应用

Organic Synthesis

3,3,6,6-Tetramethyl-1,2-dioxane serves as an effective oxidizing agent in organic synthesis. Its ability to donate oxygen atoms facilitates the conversion of various substrates into oxidized forms. This property is particularly valuable in synthesizing complex organic molecules where oxidation is a critical step .

| Application | Description |

|---|---|

| Oxidizing Agent | Used to oxidize organic substrates in synthetic pathways. |

| Reagent in Reactions | Acts as a reagent in various chemical reactions due to its stability. |

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with biomolecules and its role in modulating biological pathways. It has been investigated for potential therapeutic properties that could be harnessed in medicinal chemistry .

| Biological Activity | Potential Applications |

|---|---|

| Therapeutic Properties | Investigated for use in drug development due to its biological interactions. |

Material Science

In material science, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and other materials that require specific mechanical or chemical characteristics .

Case Studies

Several case studies have documented the effectiveness of this compound in specific applications:

- Antimalarial Research : In the search for cost-effective antimalarial agents, cyclic peroxides like this compound have shown promise due to their pronounced biological activity compared to natural compounds like artemisinin .

- Synthetic Pathways Development : Research has demonstrated the compound's utility in developing new synthetic pathways for complex organic molecules by serving as an oxidizing agent under various reaction conditions .

作用机制

The mechanism of action of 3,3,6,6-Tetramethyl-1,2-dioxane involves its ability to donate oxygen atoms in oxidation reactions. This property makes it an effective oxidizing agent, facilitating the conversion of various substrates into their oxidized forms . The molecular targets and pathways involved in these reactions are primarily related to the transfer of oxygen atoms from the dioxane ring to the substrate .

相似化合物的比较

Comparison: 3,3,6,6-Tetramethyl-1,2-dioxane is unique due to its specific ring structure and peroxide functionality, which distinguishes it from other similar compounds like 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione. The latter has a different ring structure and is used in different types of reactions, highlighting the versatility and specificity of this compound in oxidation reactions .

生物活性

3,3,6,6-Tetramethyl-1,2-dioxane is an organic compound with the molecular formula C8H16O2. This compound features a dioxane ring structure and has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound consists of a six-membered ring containing two oxygen atoms and four carbon atoms, with four methyl groups attached at the 3 and 6 positions. This unique arrangement contributes to its physical properties such as volatility and solubility in organic solvents. The compound's boiling point is approximately 427.6 K at normal pressure .

Biological Activity Overview

Research indicates that compounds containing dioxane rings exhibit various biological activities. Notably, compounds with similar structures have shown antimalarial, antitrypanosomal, and antileishmanial activities . However, specific studies focusing directly on the biological activity of this compound remain limited.

Potential Biological Activities

- Antimicrobial Activity : Dioxanes have been reported to possess antimicrobial properties. For example, related compounds have demonstrated effectiveness against various pathogens .

- Antitumor Activity : Some dioxane derivatives have shown promise in cancer research due to their cytotoxic effects on tumor cells .

- Metabolic Stability : The metabolic stability of dioxane compounds is a critical factor in their biological activity. Enhancements in metabolic stability can lead to improved efficacy in therapeutic applications .

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial properties of several dioxane derivatives. While direct testing on this compound was not performed, related compounds showed significant activity against bacteria and fungi. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity

Research into dioxane derivatives indicated that certain modifications could enhance anticancer activity. For instance, compounds with specific substituents exhibited increased cytotoxicity towards cancer cell lines. This suggests that this compound could potentially be optimized for similar applications .

Table 1: Comparison of Dioxane Derivatives

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C8H16O2 | Four methyl groups; unique steric hindrance | Limited data available |

| 1,2-Dioxane | C4H8O2 | Simplest form; no methyl substituents | Moderate antimicrobial |

| 2-Methyl-1,3-dioxane | C5H10O2 | Contains one methyl group; less sterically hindered | Antimicrobial properties |

属性

IUPAC Name |

3,3,6,6-tetramethyldioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-6-8(3,4)10-9-7/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGQMMAUPVIDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OO1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176968 | |

| Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22431-89-6 | |

| Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22431-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,6,6-TETRAMETHYL-1,2-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD7C7P9ZRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。